molecular formula C24H18N4S B14874986 (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylthiazole

(E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylthiazole

Cat. No.: B14874986
M. Wt: 394.5 g/mol
InChI Key: RTRJEGGGIOPGAG-WGOQTCKBSA-N
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Description

(E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylthiazole is a synthetic organic compound that features an indole moiety, a hydrazone linkage, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylthiazole typically involves the condensation of 1H-indole-3-carbaldehyde with 2-hydrazinyl-4,5-diphenylthiazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylthiazole is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s structure suggests potential activity as an anticancer or antimicrobial agent, although specific studies would be required to confirm such activities.

Industry

In industry, the compound could be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylthiazole exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The indole moiety is known to interact with various biological targets, which could be a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylthiazole
  • (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylimidazole
  • (E)-2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4,5-diphenylpyrazole

Uniqueness

The uniqueness of this compound lies in its combination of an indole moiety with a thiazole ring, which may confer distinct chemical and biological properties compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C24H18N4S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-4,5-diphenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C24H18N4S/c1-3-9-17(10-4-1)22-23(18-11-5-2-6-12-18)29-24(27-22)28-26-16-19-15-25-21-14-8-7-13-20(19)21/h1-16,25H,(H,27,28)/b26-16+

InChI Key

RTRJEGGGIOPGAG-WGOQTCKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=CNC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=CNC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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